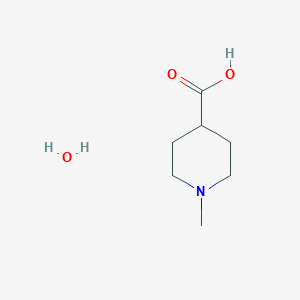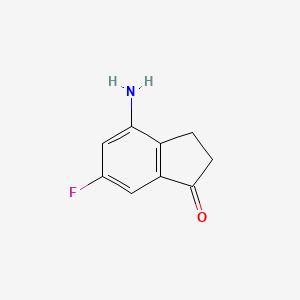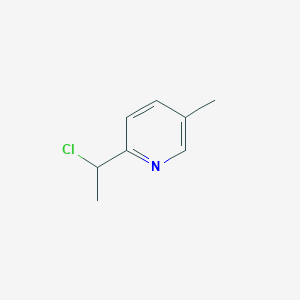![molecular formula C10H7NO B11918832 2H-Indeno[5,6-D]oxazole CAS No. 25883-73-2](/img/structure/B11918832.png)
2H-Indeno[5,6-D]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indeno[5,6-D]oxazole is a heterocyclic compound that features a fused ring system consisting of an indene moiety and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indeno[5,6-D]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-azidobenzaldehydes with amines, which can be carried out without the need for a catalyst or solvent . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which employs oxygen as the terminal oxidant .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, including the use of scalable and efficient catalytic systems, are likely applicable. The use of magnetic nanocatalysts has been explored for the synthesis of various oxazole derivatives, offering potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2H-Indeno[5,6-D]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2H-Indeno[5,6-D]oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s ability to interact with various biological targets makes it a versatile molecule in medicinal chemistry.
Comparison with Similar Compounds
1H-Indazole: Another heterocyclic compound with a similar indene moiety but differing in the nitrogen position.
2H-Indazole: Similar to 2H-Indeno[5,6-D]oxazole but lacks the oxazole ring.
Oxazole Derivatives: Compounds like 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole share the oxazole ring but differ in their substituents.
Uniqueness: this compound is unique due to its fused ring system, which combines the properties of both indene and oxazole. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
25883-73-2 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2H-cyclopenta[f][1,3]benzoxazole |
InChI |
InChI=1S/C10H7NO/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h1-5H,6H2 |
InChI Key |
ZGOVZIPITWRXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C=CC=C3C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



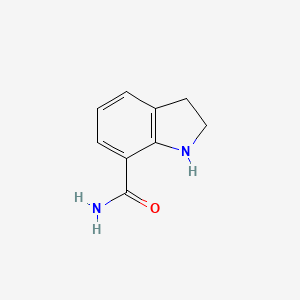
![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11918781.png)
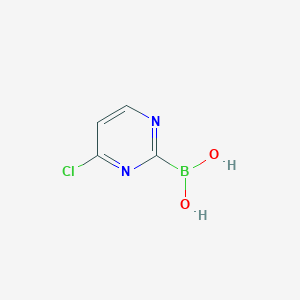
![6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11918790.png)




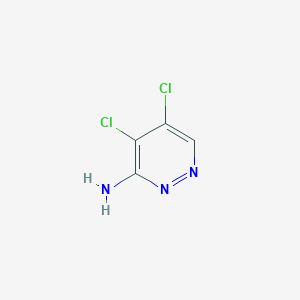
![1h-Pyrrolo[1,2-b]indazole](/img/structure/B11918828.png)
